3-(sec-butoxymethyl)-4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole
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Overview
Description
3-(sec-butoxymethyl)-4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrazole precursor with sec-butyl bromide in the presence of a base to introduce the sec-butoxymethyl group. This is followed by chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent. Finally, the trifluoropropyl group can be introduced through a nucleophilic substitution reaction using a trifluoropropyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(sec-butoxymethyl)-4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the chloro or trifluoropropyl groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides or hydroxylated derivatives.
Reduction: Dechlorinated or defluorinated pyrazole derivatives.
Substitution: Amino or thiol-substituted pyrazole derivatives.
Scientific Research Applications
3-(sec-butoxymethyl)-4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(sec-butoxymethyl)-4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chloro substituent may participate in hydrogen bonding or electrostatic interactions with biological macromolecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(sec-butoxymethyl)-4-chloro-1H-pyrazole: Lacks the trifluoropropyl group, which may result in different chemical and biological properties.
4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the sec-butoxymethyl group, potentially affecting its solubility and reactivity.
3-(sec-butoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole: Lacks the chloro substituent, which may alter its chemical reactivity and biological activity.
Uniqueness
3-(sec-butoxymethyl)-4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical properties such as increased lipophilicity, specific reactivity patterns, and potential biological activities. The presence of both chloro and trifluoropropyl groups can enhance its interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(butan-2-yloxymethyl)-4-chloro-1-(3,3,3-trifluoropropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O/c1-3-8(2)18-7-10-9(12)6-17(16-10)5-4-11(13,14)15/h6,8H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSIYWOPXRCBGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1Cl)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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